molecular formula C11H14ClFN2O2 B2379748 5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide CAS No. 2223087-48-5

5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide

Cat. No.: B2379748
CAS No.: 2223087-48-5
M. Wt: 260.69
InChI Key: IEJKRZAXEUQCPA-SECBINFHSA-N
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Description

5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide is a synthetic compound that belongs to the class of pyridine carboxamides

Properties

IUPAC Name

5-chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2O2/c1-6(2)9(5-16)15-11(17)7-3-8(12)10(13)14-4-7/h3-4,6,9,16H,5H2,1-2H3,(H,15,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJKRZAXEUQCPA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)C1=CC(=C(N=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)C1=CC(=C(N=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide typically involves several steps:

Chemical Reactions Analysis

5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups using reagents like sodium iodide or silver nitrate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.

    Pathways Involved: The pathways affected by the compound can include signal transduction pathways, metabolic pathways, and cell cycle regulation. The exact mechanism depends on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide can be compared with other similar compounds:

This detailed article provides an overview of 5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

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